molecular formula C11H16N2O2 B060721 Methyl 2-amino-5-[(dimethylamino)methyl]benzoate CAS No. 169044-92-2

Methyl 2-amino-5-[(dimethylamino)methyl]benzoate

Cat. No. B060721
CAS RN: 169044-92-2
M. Wt: 208.26 g/mol
InChI Key: CSYARJZNINLAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-[(dimethylamino)methyl]benzoate, also known as DMB, is a synthetic compound that belongs to the class of tertiary amine-containing compounds. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of Methyl 2-amino-5-[(dimethylamino)methyl]benzoate is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex can then interact with cellular components, leading to changes in cellular function and signaling pathways. Further research is needed to fully elucidate the mechanism of action of Methyl 2-amino-5-[(dimethylamino)methyl]benzoate.
Biochemical and Physiological Effects:
Methyl 2-amino-5-[(dimethylamino)methyl]benzoate has been shown to have a range of biochemical and physiological effects. It has been reported to have antioxidant properties, which may be related to its ability to bind to metal ions. Additionally, Methyl 2-amino-5-[(dimethylamino)methyl]benzoate has been shown to inhibit the activity of enzymes involved in the metabolism of certain drugs, suggesting that it may have potential as a drug interaction modulator.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 2-amino-5-[(dimethylamino)methyl]benzoate in lab experiments is its high selectivity for metal ions. This allows for precise detection and measurement of metal ion concentrations in biological samples. However, one limitation of using Methyl 2-amino-5-[(dimethylamino)methyl]benzoate is its potential toxicity, particularly at high concentrations. Careful consideration should be given to the concentration and duration of Methyl 2-amino-5-[(dimethylamino)methyl]benzoate exposure in experiments.

Future Directions

There are several future directions for research involving Methyl 2-amino-5-[(dimethylamino)methyl]benzoate. One area of interest is the development of new fluorescent probes based on the Methyl 2-amino-5-[(dimethylamino)methyl]benzoate scaffold for the detection of other metal ions. Additionally, further research is needed to fully understand the mechanism of action of Methyl 2-amino-5-[(dimethylamino)methyl]benzoate and its potential applications in drug discovery and development. Finally, studies are needed to investigate the potential toxicity of Methyl 2-amino-5-[(dimethylamino)methyl]benzoate and to develop strategies for minimizing any adverse effects.

Synthesis Methods

Methyl 2-amino-5-[(dimethylamino)methyl]benzoate can be synthesized through a multistep process involving the reaction of 2-nitrobenzoic acid with formaldehyde and dimethylamine. The resulting intermediate is then reduced to Methyl 2-amino-5-[(dimethylamino)methyl]benzoate using hydrogenation with a palladium catalyst. This method has been well-established and has been used to produce large quantities of Methyl 2-amino-5-[(dimethylamino)methyl]benzoate for scientific research.

Scientific Research Applications

Methyl 2-amino-5-[(dimethylamino)methyl]benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. It has been shown that Methyl 2-amino-5-[(dimethylamino)methyl]benzoate can selectively bind to these metal ions and emit fluorescence, making it a useful tool for studying metal ion homeostasis in cells and tissues.

properties

CAS RN

169044-92-2

Product Name

Methyl 2-amino-5-[(dimethylamino)methyl]benzoate

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 2-amino-5-[(dimethylamino)methyl]benzoate

InChI

InChI=1S/C11H16N2O2/c1-13(2)7-8-4-5-10(12)9(6-8)11(14)15-3/h4-6H,7,12H2,1-3H3

InChI Key

CSYARJZNINLAPY-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC(=C(C=C1)N)C(=O)OC

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)N)C(=O)OC

synonyms

Benzoic acid, 2-amino-5-[(dimethylamino)methyl]-, methyl ester (9CI)

Origin of Product

United States

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